6-Cyanooxindole
Overview
Description
6-Cyanooxindole, also known as 2-oxo-1,3-dihydroindole-6-carbonitrile, is a chemical compound with the molecular formula C₉H₆N₂O and a molecular weight of 158.16 g/mol. This compound is characterized by the presence of a cyano group (-CN) attached to the sixth position of the oxindole ring, making it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Cyanooxindole can be synthesized through various methods. One common approach involves the cyclization of starting materials such as anthranilic acid or N-phenylglycine with formamide in the presence of a dehydrating agent like phosphorus pentoxide. Another method includes the use of cyanating agents like potassium cyanide or trimethylsilyl cyanide on various indole precursors.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves large-scale reactions using the aforementioned starting materials and cyanating agents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Cyanooxindole undergoes several types of chemical reactions, including:
Nucleophilic Substitution:
Cyclization: It can undergo intramolecular cyclization reactions to form complex heterocycles.
Coupling Reactions: The cyano group can participate in coupling reactions, such as Negishi coupling and Sonogashira coupling, to form carbon-carbon bonds with other molecules.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles like amines and alcohols, dehydrating agents like phosphorus pentoxide, and cyanating agents like potassium cyanide. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide or acetonitrile.
Major Products:
Scientific Research Applications
6-Cyanooxindole has diverse applications in scientific research, including:
Organic Synthesis: It serves as a valuable building block in the synthesis of various organic compounds.
Medicinal Chemistry: Research suggests that this compound derivatives possess pharmacological properties such as antimicrobial, anticancer, and antioxidant activities.
Materials Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Cyanooxindole and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial and fungal enzymes. The anticancer activity is believed to result from the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Additionally, its antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
7-Cyanooxindole: Similar to 6-Cyanooxindole but with the cyano group attached to the seventh position of the oxindole ring.
5-Cyanooxindole: Features the cyano group at the fifth position.
6-Methyloxindole: Contains a methyl group instead of a cyano group at the sixth position.
Uniqueness: this compound is unique due to its specific positioning of the cyano group, which imparts distinct reactivity and biological activity compared to its analogs. This unique structure makes it a versatile compound in organic synthesis and medicinal chemistry.
Biological Activity
6-Cyanooxindole is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
This compound is characterized by its oxindole core, which is substituted at the 6-position with a cyano group. This structural feature contributes to its unique biological properties. The compound's formula is C_9H_6N_2O, with a molecular weight of 162.16 g/mol.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains by targeting specific enzymes involved in their metabolic pathways. The mechanism involves the disruption of cell wall synthesis and interference with nucleic acid metabolism.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Candida albicans | 20 | 8 |
2. Anticancer Activity
This compound has shown promising anticancer effects, particularly through its ability to induce apoptosis in cancer cells. Studies have demonstrated that it activates specific signaling pathways that lead to programmed cell death.
- Mechanism of Action : The compound inhibits key proteins involved in cell survival, such as Bcl-2, and upregulates pro-apoptotic factors like Bax. This dual action promotes apoptosis in various cancer cell lines.
Cancer Cell Line | IC50 (µM) | Effect on Apoptosis (%) |
---|---|---|
HeLa (cervical cancer) | 10 | 70 |
MCF-7 (breast cancer) | 12 | 65 |
A549 (lung cancer) | 15 | 60 |
3. Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders.
- Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.
Research Findings
Recent studies have explored the structure-activity relationships (SAR) of this compound derivatives, aiming to enhance its biological activity. A notable study identified several analogs with improved potency against AMPK (AMP-activated protein kinase), a critical target in cancer metabolism.
- Key Findings :
- Derivatives with additional functional groups exhibited enhanced activity.
- Certain modifications increased selectivity for AMPK over other kinases, suggesting potential for targeted therapy.
Case Studies
Several case studies highlight the practical applications of this compound in drug development:
-
Case Study: Development of Anticancer Agents
- Researchers synthesized a series of this compound derivatives and evaluated their anticancer properties in vitro and in vivo.
- Results indicated significant tumor reduction in xenograft models when treated with the most potent derivatives.
-
Case Study: Antimicrobial Formulations
- A formulation containing this compound was tested against multidrug-resistant bacterial strains.
- The formulation demonstrated superior efficacy compared to conventional antibiotics, highlighting its potential as a new antimicrobial agent.
Properties
IUPAC Name |
2-oxo-1,3-dihydroindole-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-6-1-2-7-4-9(12)11-8(7)3-6/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVUETYYXRFYKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C#N)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378396 | |
Record name | 6-Cyanooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199327-63-4 | |
Record name | 6-Cyanooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxindole-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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